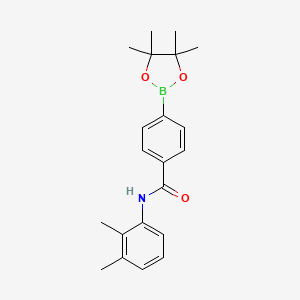

N-(2,3-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(2,3-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. The compound features a 2,3-dimethylphenyl substituent on the benzamide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the benzene ring. This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates carbon-carbon bond formation under palladium catalysis .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BNO3/c1-14-8-7-9-18(15(14)2)23-19(24)16-10-12-17(13-11-16)22-25-20(3,4)21(5,6)26-22/h7-13H,1-6H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEJNHFGXVFWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

-

2,3-Dimethylaniline : Serves as the primary amine nucleophile.

-

Benzoyl chloride : Acylating agent.

-

Triethylamine (TEA) : Base to scavenge HCl byproducts.

-

4-Dimethylaminopyridine (4-DMAP) : Catalyzes the acylation reaction.

-

Solvent : Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or tetrahydrofuran (THF) under inert atmosphere (N<sub>2</sub> or Ar).

A representative procedure involves dissolving 2,3-dimethylaniline (5.09 mmol) and TEA (6.0 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (25 mL), followed by dropwise addition of benzoyl chloride (5.5 mmol) at 0°C. After stirring for 18 hours at room temperature, the mixture is quenched with ice water, and the precipitate is collected via vacuum filtration. Purification by recrystallization (EtOAc/hexanes) yields the benzamide intermediate in 65–83% yield.

Introduction of the Boronic Ester Group

The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the para position of the benzamide requires a halogenated precursor (e.g., 4-bromo-N-(2,3-dimethylphenyl)benzamide) followed by Miyaura borylation.

Bromination of the Benzamide Core

-

Reagents : N-Bromosuccinimide (NBS), Lewis acids (e.g., FeCl<sub>3</sub>), or electrophilic bromination agents.

-

Conditions : Conducted in CH<sub>2</sub>Cl<sub>2</sub> or CCl<sub>4</sub> at 0–25°C.

Bromination at the para position is achieved by treating N-(2,3-dimethylphenyl)benzamide with NBS (1.1 equiv) in the presence of FeCl<sub>3</sub> (0.1 equiv) in CH<sub>2</sub>Cl<sub>2</sub>. The reaction is monitored via TLC, and the product is isolated by column chromatography (SiO<sub>2</sub>, hexanes/EtOAc).

Miyaura Borylation Reaction

-

Catalyst : Pd(dppf)Cl<sub>2</sub> or Pd(OAc)<sub>2</sub> with ligands (e.g., BINAP).

-

Boronate source : Bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>).

-

Base : KOAc or Cs<sub>2</sub>CO<sub>3</sub>.

-

Solvent : 1,4-Dioxane or DMF at 80–100°C under inert atmosphere.

A mixture of 4-bromo-N-(2,3-dimethylphenyl)benzamide (1.0 mmol), B<sub>2</sub>Pin<sub>2</sub> (1.2 mmol), Pd(OAc)<sub>2</sub> (0.05 equiv), and BINAP (0.1 equiv) in 1,4-dioxane (10 mL) is heated at 100°C for 12 hours. After cooling, the reaction is diluted with CH<sub>2</sub>Cl<sub>2</sub>, washed with saturated NaHCO<sub>3</sub>, and purified via flash chromatography to yield the boronic ester derivative (70–85% yield).

Optimization and Mechanistic Insights

Catalyst Screening for Borylation

The choice of palladium catalyst significantly impacts reaction efficiency:

| Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>/BINAP | BINAP | 85 | |

| Pd(dppf)Cl<sub>2</sub> | None | 78 | |

| PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | PPh<sub>3</sub> | 65 |

BINAP-based systems provide superior yields due to enhanced electron donation and steric protection of the Pd center.

Solvent and Temperature Effects

-

1,4-Dioxane : Optimal for solubility and thermal stability.

-

DMF : Higher polarity accelerates reaction but may degrade sensitive substrates.

-

Temperature : Reactions below 80°C result in incomplete conversion, while exceeding 110°C promotes deboronation side reactions.

Purification and Characterization

Final purification employs silica gel chromatography (hexanes/EtOAc gradient) or recrystallization from EtOAc/hexanes. Characterization data include:

-

<sup>1</sup>H NMR : Aromatic protons (δ 7.8–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and pinacol B–O signals (δ 1.3 ppm).

-

<sup>13</sup>C NMR : Carbonyl resonance at δ 165–167 ppm, aryl carbons (δ 120–140 ppm).

-

HPLC : Purity >95% (C18 column, MeOH/H<sub>2</sub>O mobile phase).

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester yields boronic acids, while reduction of the amide group produces corresponding amines.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Nitrogen

The nitrogen substituent on the benzamide scaffold significantly impacts physicochemical properties and reactivity. Key analogs include:

Key Observations :

- The phenyl analog () serves as a foundational model for reactivity studies but lacks steric modulation.

- The pyridin-2-yl derivative () introduces heteroatom effects, which may alter electronic properties and metal coordination.

- The tert-butyl substituent () enhances thermal stability, making it suitable for harsh reaction conditions.

- The target compound ’s 2,3-dimethylphenyl group introduces steric bulk, which could suppress undesired side reactions in crowded substrates .

Variations in the Boronate Ester Group

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is conserved across most analogs, but modifications to its position or adjacent functional groups influence reactivity:

Key Observations :

- Allyl-linked boronate esters () enable conjugation with aromatic systems, useful in materials science.

- Hydrophilic substituents (e.g., morpholinoethyl in ) improve aqueous compatibility, expanding utility in biological contexts.

- The target compound retains the classic pinacol boronate structure, ensuring compatibility with standard Suzuki-Miyaura protocols .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group enables efficient cross-coupling with aryl halides. Comparative studies suggest:

- Steric Effects : The 2,3-dimethylphenyl group may slow reaction kinetics compared to less hindered analogs but improves selectivity in sterically demanding substrates .

- Electronic Effects : Electron-donating methyl groups could slightly reduce electrophilicity of the boronate, requiring optimized catalytic conditions .

Biological Activity

N-(2,3-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its structure, synthesis, mechanisms of action, and biological implications based on various research findings.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H26BNO3

- Molecular Weight : 350.36 g/mol

- CAS Number : 840521-76-8

The compound features a benzamide core substituted with a dimethylphenyl group and a boronic ester moiety. The presence of the boronic ester allows for unique interactions with biological targets.

Synthesis Methods

The synthesis typically involves the Suzuki-Miyaura cross-coupling reaction between a boronic ester and an amide. Key reagents include:

- Palladium catalysts

- Base : Potassium carbonate

- Solvent : Toluene or ethanol

This method facilitates the formation of carbon-carbon bonds under inert conditions to prevent oxidation.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the boronic ester group. This property makes it a candidate for enzyme inhibition and sensor design. The amide group enhances binding affinity through hydrogen bonding and other non-covalent interactions .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. The boronic ester moiety can interact with enzymes involved in cancer cell proliferation:

- Inhibition of Proteasomes : Boronic acids have been shown to inhibit proteasome activity by binding to the active site of proteasomal enzymes.

- Cell Cycle Arrest : Studies suggest that derivatives of this compound can induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell growth and apoptosis .

Enzyme Inhibition Studies

A study conducted on related boronic compounds demonstrated their effectiveness in inhibiting serine proteases. The mechanism involved the formation of stable enzyme-inhibitor complexes through covalent bonding with the active site serine residue . This suggests that this compound may exhibit similar inhibitory effects on specific enzymes.

Case Study 1: Antitumor Activity

A recent investigation into the antitumor effects of boronic acid derivatives highlighted their potential in treating breast cancer. The study found that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .

Case Study 2: Enzyme Targeting

Another study focused on the selectivity of boronic acid-based inhibitors against various serine proteases. The results indicated that modifications in the aromatic rings influenced binding affinity and specificity towards different proteases. This emphasizes the importance of structural variations in enhancing biological activity .

Comparative Analysis

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Potential anticancer activity | Enzyme inhibition via covalent bonding |

| N-(2,3-Dimethylphenyl)-4-bromobenzamide | Similar | Moderate anticancer activity | Non-covalent interactions |

| N-(2-methoxyphenyl)-boronic acid | Different | Strong enzyme inhibition | Covalent bonding with active site |

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2,3-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 2,3-dimethylaniline derivatives. Key reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane or acetonitrile. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification often employs crystallization (e.g., methanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the dioxaborolane ring and benzamide substituents. Mass spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches. Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for research applications .

Q. What are the key stability considerations for handling this boron-containing compound?

- Methodological Answer : The dioxaborolane moiety is sensitive to hydrolysis. Storage under inert atmospheres (argon/nitrogen) at 2–8°C in anhydrous solvents (e.g., DMF or THF) is recommended. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent boronate degradation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this benzamide derivative?

- Methodological Answer : The boronate ester acts as a nucleophilic partner in palladium-catalyzed couplings. Optimize conditions by:

- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Maintaining anhydrous, oxygen-free environments (e.g., degassed DMF).

- Balancing base strength (e.g., K₂CO₃ for aryl halides) and reaction temperature (60–100°C).

Monitor reaction progress via LC-MS to detect byproducts and adjust stoichiometry if unreacted boronate persists .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural characterization?

- Methodological Answer : Contradictions may arise from residual solvents, rotamers, or isotopic patterns. Strategies include:

Q. What experimental designs mitigate steric hindrance during functionalization of the 2,3-dimethylphenyl group?

- Methodological Answer : Steric effects from the dimethyl substituents can slow electrophilic substitutions. Mitigation strategies:

Q. How does the dioxaborolane ring influence the compound’s reactivity in biological assays?

- Methodological Answer : The boronate ester can form reversible covalent bonds with diols (e.g., saccharides in cell membranes), enhancing cellular uptake. Design assays in pH-buffered media (pH 7.4) to balance boronate stability and binding kinetics. Control experiments with boronate-free analogs are critical to isolate biological effects specific to the dioxaborolane group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.